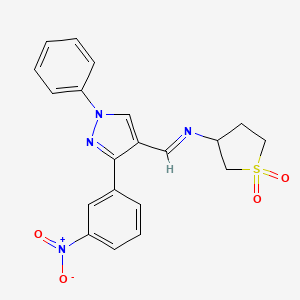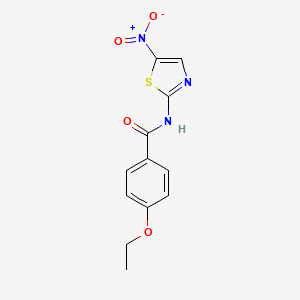![molecular formula C8H6F5NO2 B2821492 [5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol CAS No. 2305253-74-9](/img/structure/B2821492.png)
[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol” is a chemical compound with the molecular formula C8H6F5NO2 . It is offered by Benchchem for various applications.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string: InChI=1S/C8H6F5NO2/c9-7(10,11)8(12,13)16-6-2-1-5(4-15)14-3-6/h1-3,15H,4H2 . The canonical SMILES representation is: C1=CC(=NC=C1OC(C(F)(F)F)(F)F)CO .Physical And Chemical Properties Analysis
The average mass of this compound is 243.131 Da and its mono-isotopic mass is 243.031876 Da . The compound has a density of 1.65 .Applications De Recherche Scientifique
Photocatalytic Activities and Complex Structures
- Research has led to the synthesis of ligands and complexes that show significant photocatalytic activities. For instance, the synthesis of penta-pyridyl type ligands and their coordination with 3d element cations like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) yielded complexes exhibiting photocatalytic water reduction capabilities. These complexes, particularly those with Co(II), were investigated for their catalytic activity in water, showing high turnover numbers in the presence of ascorbic acid and a photosensitizer. This illustrates the potential of these complexes in photocatalytic applications, including water splitting and hydrogen production (Bachmann et al., 2013).
Electrocatalytic CO2 Reduction
- The electrocatalytic reduction of CO2 to methanol has been a significant area of research. Pyridinyl-based catalysts, including those derived from pyridine ligands, have been implicated in the catalytic reduction of CO2 to methanol. Investigations into these systems have revealed the role of pyridinium in facilitating low overpotential reductions of CO2, highlighting the importance of these compounds in developing efficient methods for CO2 capture and conversion to valuable chemicals (Yan et al., 2014), (Seshadri et al., 1994).
Sensor Applications
- The development of selective sensors for metal ions is another application area. A study demonstrated the use of pyridine-based ligands in creating a polymeric membrane-selective electrode for Nd3+ ion, showcasing the ligand's ability to form stable complexes with specific lanthanides and its potential in analytical chemistry for the selective determination of metal ions (Shamsipur et al., 2005).
Methanol Dehydrogenase and Catalysis
- Methanol dehydrogenase (MDH) activity, essential for methanol utilization by methylotrophic bacteria, has been explored with pyridine and pyridinium derivatives. Research focusing on MDH variants that utilize rare-earth elements as cofactors instead of calcium has highlighted the diverse roles these compounds can play in biological and chemical catalysis, possibly enhancing catalytic efficiency and expanding the scope of methanol oxidation processes (Keltjens et al., 2014).
Synthesis and Structural Studies
- In-depth synthesis and structural analysis of complexes involving pyridine derivatives have provided insights into the versatile chemistry of these compounds. Studies have shown how pyridine-based ligands can be used to form complexes with various metals, revealing potential applications in materials science, catalysis, and organometallic chemistry. This includes the formation of complexes with unique properties and potential applications in catalysis and materials science (Kermagoret & Braunstein, 2008).
Propriétés
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO2/c9-7(10,11)8(12,13)16-6-2-1-5(4-15)14-3-6/h1-3,15H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIIIAHNXPALGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)(F)F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B2821411.png)

![2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid](/img/structure/B2821414.png)

![[6-(Methoxymethoxy)-1,3-benzodioxol-5-yl]methanol](/img/structure/B2821418.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2821422.png)
![N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821423.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2821426.png)

![2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2821429.png)
![(5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2821430.png)
![4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2821431.png)